3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride
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Overview
Description
3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a benzyl group and two nitrogen atoms within the spiro ring system. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable spirocyclic precursor in the presence of a hydrochloric acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group in the compound can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines.
Major Products Formed
Oxidation: Formation of corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Formation of reduced spirocyclic amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The spirocyclic structure of the compound allows for unique interactions with these targets, contributing to its distinctive pharmacological properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Benzyl-3,7-diazaspiro[3.4]octane
- 3-Benzyl-3,7-diazaspiro[3.4]octane hydrobromide
- 3-Benzyl-3,7-diazaspiro[3.4]octane sulfate
Uniqueness
3-Benzyl-3,7-diazaspiro[3.4]octane hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .
Properties
IUPAC Name |
1-benzyl-1,7-diazaspiro[3.4]octane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-12(5-3-1)10-15-9-7-13(15)6-8-14-11-13;/h1-5,14H,6-11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSVXVRVJCYGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN2CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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